
2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol is an organic compound that belongs to the class of phenoxyalkanolamines This compound is characterized by the presence of a phenoxy group, a methoxyethylamino group, and a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol reacts with an appropriate alkyl halide under basic conditions.
Introduction of the Methoxyethylamino Group: This step involves the reaction of an appropriate amine with an alkylating agent to form the methoxyethylamino group.
Formation of the Butanol Backbone: The final step involves the formation of the butanol backbone through a series of reactions, including reduction and substitution reactions.
Industrial Production Methods
Industrial production of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol may involve large-scale synthesis using similar reaction steps as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a beta-blocker or other pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(2-Methoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol
- 1-[4-(2-Cyclopropylmethoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol
Uniqueness
2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
7584-78-3 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-13(2,14(3,16)15-10-11-17-4)18-12-8-6-5-7-9-12/h5-9,15-16H,10-11H2,1-4H3 |
Clé InChI |
BOWNVSYCCTZCOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(NCCOC)O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


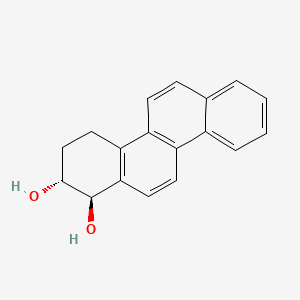
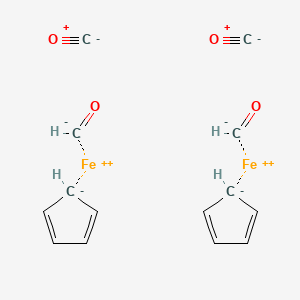

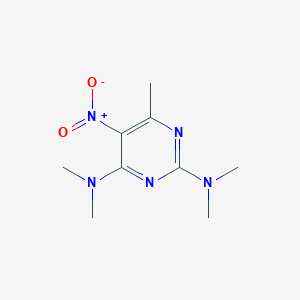
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
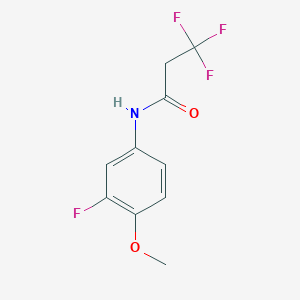
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
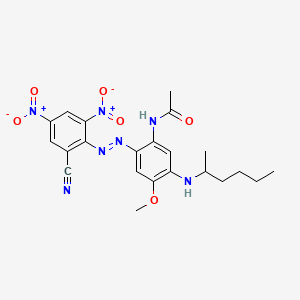
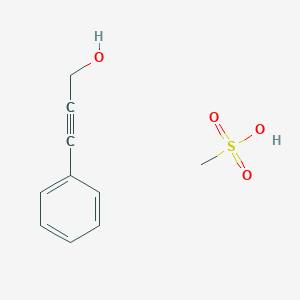
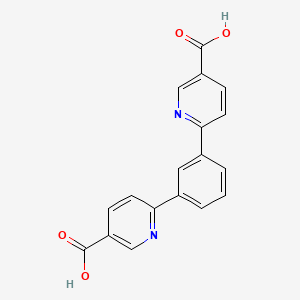
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
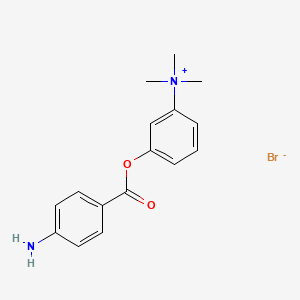
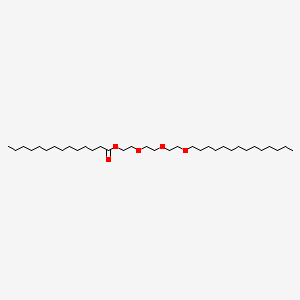
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
